Kinase Selectivity: PF-06952229 Demonstrates >400-Fold Selectivity for ALK5 Over ALK2
In a CEREP panel screening of 384 kinases, PF-06952229 demonstrated high selectivity for TGFβR1 (ALK5) with minimal off-target activity. At a concentration of 10 µM, PF-06952229 showed only 24% inhibition of ALK2 compared to potent inhibition of ALK5, translating to >10,000 nM IC50 against ALK2 versus 24 nM against ALK5—a >416-fold selectivity window [1]. In contrast, galunisertib (LY2157299) is a dual TGFβRI/II inhibitor with IC50 values of 86 nM and 2 nM against TβRI and TβRII respectively, demonstrating broader kinase engagement that may contribute to its observed cardiac toxicity profile [2].
| Evidence Dimension | Kinase selectivity (ALK5 vs. ALK2) |
|---|---|
| Target Compound Data | ALK5 IC50 = 24 nM; ALK2 IC50 >10,000 nM |
| Comparator Or Baseline | Galunisertib (LY2157299): TβRI IC50 = 86 nM; TβRII IC50 = 2 nM |
| Quantified Difference | >416-fold selectivity for PF-06952229 (ALK5 vs. ALK2); galunisertib shows dual TβRI/II inhibition (43-fold preference for TβRII) |
| Conditions | CEREP 384-kinase panel at 10 µM; biochemical kinase inhibition assays |
Why This Matters
High kinase selectivity correlates with reduced off-target toxicity risk, which is critical given the cardiac valvulopathy observed with less selective TGFβ pathway inhibitors in nonclinical studies.
- [1] Guha M, Thibault S, Pham S, et al. Nonclinical Profile of PF-06952229 (MDV6058), a Novel TGFβRI/Activin Like Kinase 5 Inhibitor Supports Clinical Evaluation in Cancer. J Pharmacol Exp Ther. 2024;391(2):335-345. View Source
- [2] Herbertz S, et al. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Des Devel Ther. 2015. View Source
